molecular formula C9H14F3NO3 B12553687 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- CAS No. 142991-73-9

3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-

Cat. No.: B12553687
CAS No.: 142991-73-9
M. Wt: 241.21 g/mol
InChI Key: UFOWOORSVSYSHX-UHFFFAOYSA-N
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Description

3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of a trifluoromethyl group and an amino group substituted with a dimethoxyethyl moiety. It exists in the (Z)-configuration, which refers to the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- can be achieved through several methods. One common approach involves the reaction of 3-chloropentanone with a suitable amine, followed by dehydrohalogenation to form the desired product . Another method includes the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino derivatives.

Scientific Research Applications

3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Penten-2-one: A simpler α,β-unsaturated ketone without the trifluoromethyl and amino substitutions.

    4-Amino-3-penten-2-one: Contains an amino group but lacks the trifluoromethyl and dimethoxyethyl groups.

    3-Penten-2-one, 4-(dimethylamino)-: Similar structure but with a dimethylamino group instead of the dimethoxyethylamino group.

Uniqueness

The presence of the trifluoromethyl group and the (Z)-configuration in 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- imparts unique chemical and physical properties. These features can enhance its reactivity and specificity in various applications, making it distinct from other similar compounds.

Properties

CAS No.

142991-73-9

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

4-(2,2-dimethoxyethylamino)-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/C9H14F3NO3/c1-6(4-7(14)9(10,11)12)13-5-8(15-2)16-3/h4,8,13H,5H2,1-3H3

InChI Key

UFOWOORSVSYSHX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NCC(OC)OC

Origin of Product

United States

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